1-(5-Chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea
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Overview
Description
VU0463841 is a synthetic organic compound known for its role as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cocaine addiction .
Preparation Methods
The synthesis of VU0463841 involves the formation of a substituted 1-phenyl-3-(pyridin-2-yl)urea structure. The synthetic route typically includes the reaction of 5-chloropyridin-2-amine with 3-cyano-5-fluorobenzoyl chloride to form the intermediate, which is then treated with an isocyanate to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Chemical Reactions Analysis
VU0463841 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organic solvents like DMSO, and conditions may involve heating or the use of catalysts to drive the reactions.
Scientific Research Applications
Chemistry: As a tool compound in the study of mGlu5 receptors, VU0463841 helps in understanding the modulation of neural circuitry.
Biology: The compound is used in research to explore the biological pathways involving mGlu5 receptors.
Medicine: VU0463841 shows promise in the treatment of cocaine addiction by attenuating drug-seeking behaviors in animal models
Industry: While its industrial applications are still under exploration, the compound’s role in drug discovery and development is noteworthy.
Mechanism of Action
VU0463841 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This modulation involves binding to a site distinct from the receptor’s active site, leading to a conformational change that reduces the receptor’s activity. The molecular targets include the mGlu5 receptor, and the pathways involved are primarily related to the modulation of glutamatergic neurotransmission .
Comparison with Similar Compounds
VU0463841 is unique among mGlu5 modulators due to its high selectivity and potency. Similar compounds include:
3-Fluoro-5-methyl analogue 15: A compound with similar activity but different potency and selectivity profiles.
Conclusion
VU0463841 is a potent and selective negative allosteric modulator of the mGlu5 receptor with significant potential in scientific research and therapeutic applications. Its unique properties and mechanism of action make it a valuable tool in the study of neural circuitry and the development of treatments for conditions such as cocaine addiction.
Properties
Molecular Formula |
C13H8ClFN4O |
---|---|
Molecular Weight |
290.68 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20) |
InChI Key |
KDANLHLWAYNCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)NC2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
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